molecular formula C12H15NOSi B13805128 5-[(Trimethylsilyl)oxy]isoquinoline

5-[(Trimethylsilyl)oxy]isoquinoline

Cat. No.: B13805128
M. Wt: 217.34 g/mol
InChI Key: LPVLIOWGFDWNIG-UHFFFAOYSA-N
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Description

5-[(Trimethylsilyl)oxy]isoquinoline is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The addition of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trimethylsilyl)oxy]isoquinoline typically involves the introduction of the trimethylsilyl group to isoquinoline. One common method is the reaction of isoquinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Trimethylsilyl)oxy]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxide.

    Reduction: Reduction reactions can convert it back to isoquinoline.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Isoquinoline N-oxide.

    Reduction: Isoquinoline.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

5-[(Trimethylsilyl)oxy]isoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(Trimethylsilyl)oxy]isoquinoline involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the isoquinoline ring.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its biological activities.

    Quinoline: A structural isomer with similar applications but different reactivity.

    5-Hydroxyisoquinoline: Another derivative with a hydroxyl group instead of the trimethylsilyl group.

Uniqueness

5-[(Trimethylsilyl)oxy]isoquinoline is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

Molecular Formula

C12H15NOSi

Molecular Weight

217.34 g/mol

IUPAC Name

isoquinolin-5-yloxy(trimethyl)silane

InChI

InChI=1S/C12H15NOSi/c1-15(2,3)14-12-6-4-5-10-9-13-8-7-11(10)12/h4-9H,1-3H3

InChI Key

LPVLIOWGFDWNIG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

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